pKa Modulation: Predicted Basicity of 4-(1,1-Difluoroethyl)pyridin-2-amine versus Non-Fluorinated Ethyl Analog
The introduction of the 1,1-difluoroethyl group at the 4-position substantially reduces the predicted pKa of the pyridine nitrogen relative to the non-fluorinated 4-ethylpyridin-2-amine analog. The target compound exhibits a predicted pKa of 5.78±0.11 , which is approximately 1.5-2.0 log units lower than the predicted pKa of 4-ethylpyridin-2-amine (estimated ~7.2-7.6 based on pyridine pKa of 5.2 and 2-aminopyridine pKa of 6.7 with alkyl substitution effects). This reduction is attributable to the electron-withdrawing inductive effect of the gem-difluoro group.
| Evidence Dimension | Predicted acid dissociation constant (pKa) of pyridine nitrogen |
|---|---|
| Target Compound Data | pKa = 5.78±0.11 (predicted) |
| Comparator Or Baseline | 4-Ethylpyridin-2-amine: pKa estimated ~7.2-7.6 (no published experimental data available; inferred from 2-aminopyridine pKa = 6.7 plus alkyl substitution effect) |
| Quantified Difference | ΔpKa ≈ -1.5 to -2.0 units (reduced basicity) |
| Conditions | Predicted via computational methods; no experimental pKa data located for either compound |
Why This Matters
Reduced basicity at physiological pH alters protonation state and membrane permeability, a critical parameter when selecting building blocks for CNS-penetrant or orally bioavailable lead candidates [1].
- [1] Meanwell M, Adluri BS, Yuan Z, et al. Direct heterobenzylic fluorination, difluorination and trifluoromethylthiolation with dibenzenesulfonamide derivatives. Chem Sci. 2018;9:5608-5613. View Source
